Physical State Advantage: Hafnium tert-butoxide is a Liquid, Enabling Simpler Vapor Delivery than Solid Hafnium Isopropoxide
Hafnium tert-butoxide (Hf(O-tBu)4) exists as a liquid at room temperature, with a reported melting point of 2 °C . In contrast, the close analog hafnium isopropoxide (Hf(O-iPr)4) is a solid at room temperature [1]. This fundamental difference in physical state has a direct and quantifiable impact on process engineering for atomic layer deposition (ALD).
| Evidence Dimension | Physical State at 25 °C |
|---|---|
| Target Compound Data | Liquid |
| Comparator Or Baseline | Hafnium isopropoxide (Hf(O-iPr)4): Solid |
| Quantified Difference | Qualitative difference (Liquid vs. Solid) |
| Conditions | Standard temperature and pressure (STP), as reported in literature [REFS-1, REFS-2] |
Why This Matters
This is a critical differentiator for procurement and process design; a liquid precursor simplifies the use of standard liquid delivery systems (e.g., bubblers, vapor draw), whereas a solid precursor necessitates more complex and less reliable sublimation or solution-based delivery methods, which can increase capital and operational costs and reduce process stability.
- [1] Heo, J.-S., Cho, Y.-J., & Lee, C. (2009). Atomic layer deposition of an HfO2 thin film using Hf(O-iPr)4. Thin Solid Films, 517(19), 5695–5699. View Source
